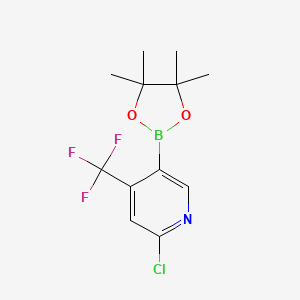

2-氯-4-(三氟甲基)吡啶-5-硼酸二乙二醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a compound closely related to 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, has been explored using 2-chloro-4-iodo-5-trifluoromethyl pyridine as a starting material. The reaction with n-butyl lithium reagent under specific conditions yielded the boronic acid with a high purity of 98.65% and a yield of 83.10%. Key parameters for the synthesis include a reaction temperature of -70°C, a reaction time of 2 hours, and a molar ratio of 1.00:1.20:1.20 for the starting iodopyridine, pinacol boronic ester, and n-butyl lithium, respectively, with a pH of 9.0 .

Molecular Structure Analysis

The molecular structure of the synthesized boronic acid was confirmed using High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FTIR), and Proton Nuclear Magnetic Resonance (1H NMR) . These techniques ensure the correct identification of the functional groups and the overall molecular framework of the compound.

Chemical Reactions Analysis

The Suzuki cross-coupling reactions involving a related compound, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, have been successfully carried out with various (hetero)aryl bromides. The reactions were facilitated by an iridium catalyst, leading to the formation of coupled products with isolated yields ranging from 46% to 95%. Notably, the boronic ester proved to be a versatile reagent, allowing for double and triple Suzuki couplings with dibromo- and tribromoarenes, respectively. This demonstrates the potential of such boronic esters in introducing strong electron-withdrawing groups into organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, such as its purity and yield, are significantly influenced by the reaction conditions. The high purity and yield achieved in the synthesis process highlight the compound's stability and the efficiency of the synthetic method. The use of HPLC, FTIR, and 1H NMR for characterization also provides insight into the compound's purity and structural integrity .

科学研究应用

合成和交叉偶联反应

- 铱催化的芳基硼化可以快速获得吡啶硼酸酯,如 2-氯-4-(三氟甲基)吡啶-5-硼酸二乙二醇酯。这些酯在铃木偶联反应中至关重要,可以连接有机构件以合成复杂分子。此类酯可作为在有机化合物中引入强吸电子基团的来源 (Batool 等,2016)。

分析挑战和解决方案

- 二乙二醇硼酸酯由于易水解而具有独特的分析挑战。非水和非质子化稀释剂以及反相分离中的高碱性流动相等非常规方法对于它们的稳定和分析是必要的 (Zhong 等,2012)。

碳水化合物的发光传感器

- 带有硼酸基团的 Ir(iii)配合物,如源自吡啶硼酸酯的配合物,可以用作碳水化合物的发光传感器。这些配合物在与葡萄糖和果糖等糖形成环状酯方面显示出有希望的结果,这在分子传感领域具有重要意义 (Hashemzadeh 等,2020)。

荧光增强

- 吡啶硼酸和苯基基团之间激基复合物的形成可以使用荧光进行监测。二乙二醇的加入会导致路易斯酸性增强和荧光显着增加,这在化学传感和成像中很有用 (Huang 等,2010)。

功能化分子的合成

- 乙烯基硼酸酯,如源自吡啶硼酸酯的乙烯基硼酸酯,用于与各种亲电试剂的 Pd 催化偶联反应。这对于 N-杂环化合物和其他功能化分子的合成至关重要 (Occhiato 等,2005)。

催化和合成应用

- (杂)芳基硼酸二乙二醇酯(包括吡啶硼酸酯)的铜催化三氟甲基化是最近的进展。该方法对于合成三氟甲基化(杂)芳烃特别重要,这在药物和 OLED 分子开发中很重要 (Liu 等,2023)。

未来方向

属性

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(14)5-7(8)12(15,16)17/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHWGHPUZRQLJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)

![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)

![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)

![N-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2505355.png)

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)